1H-benzimidazol-2-yl cinnamyl sulfide
Description
1H-Benzimidazol-2-yl cinnamyl sulfide is a benzimidazole derivative featuring a cinnamyl sulfide substituent at the 2-position of the heterocyclic core. Benzimidazoles are widely studied for their pharmacological and agrochemical applications, particularly due to their structural versatility and ability to engage in hydrogen bonding and π-π stacking interactions .
Properties
Molecular Formula |
C16H14N2S |
|---|---|
Molecular Weight |
266.4g/mol |
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C16H14N2S/c1-2-7-13(8-3-1)9-6-12-19-16-17-14-10-4-5-11-15(14)18-16/h1-11H,12H2,(H,17,18)/b9-6+ |
InChI Key |
SXTXIERABXQNQW-RMKNXTFCSA-N |
SMILES |
C1=CC=C(C=C1)C=CCSC2=NC3=CC=CC=C3N2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Key properties such as solubility, partition coefficient (log P), and acidity (pKa) are critical for drug bioavailability and formulation. A comparative analysis based on structurally related benzimidazoles is presented below:
*Hypothetical values inferred from substituent effects:
- The cinnamyl group (aromatic, bulky) likely reduces solubility compared to Albendazole’s carbamate.
Structural and Hydrogen Bonding Features
The benzimidazole core enables hydrogen bonding via N–H groups, while substituents dictate crystal packing and intermolecular interactions. For example:
- Albendazole : The carbamate group participates in hydrogen bonds (N–H···O), stabilizing its crystalline form .
- Sulfonamide derivatives (e.g., ): The sulfonamide group forms robust S=O···H–N bonds, contributing to planar molecular stacking.
- This compound : The cinnamyl sulfide’s sulfur atom may engage in weaker C–H···S interactions, while the conjugated aromatic system could enhance π-π stacking. This might result in less dense crystal packing compared to sulfonamides, affecting thermal stability and dissolution rates .
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